
Kinetin riboside
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Kinetin riboside can be synthesized through the reaction of kinetin (N6-furfuryladenine) with ribose. The reaction typically involves the use of a suitable solvent such as methanol or ethanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the riboside bond .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Kinetin riboside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound-5’-monophosphate.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the riboside structure
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed
Major Products:
Oxidation: this compound-5’-monophosphate.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated or nucleophile-substituted this compound derivatives
Scientific Research Applications
Cancer Treatment
Antiproliferative Activity
Kinetin riboside exhibits strong antiproliferative effects across various human cancer cell lines. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting key cellular pathways.
- Mechanism of Action : this compound functions as an antagonist of the Wnt/β-catenin pathway, which is often upregulated in colorectal cancer. It promotes the degradation of β-catenin, leading to decreased expression of oncogenes such as c-Myc and cyclin D1, thereby inhibiting cell proliferation and inducing apoptosis .
- Case Studies : In murine models, this compound demonstrated significant tumor growth inhibition in leukemia and melanoma . Additionally, it has been shown to induce apoptosis in colorectal cancer cells by enhancing proteasomal degradation of β-catenin .
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Colorectal Cancer | Inhibition of cell proliferation and induction of apoptosis | β-catenin degradation via proteasomal pathway |
Myeloma | Cell-cycle arrest and selective apoptosis | Suppression of cyclins D1 and D2 expression |
Hepatoma (HepG2) | Induction of cell death | Interference with G1 to S phase transition |
Neuroprotection
This compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease.
- Activation of PINK1 : Research indicates that this compound and its derivatives can activate PINK1, a kinase associated with mitochondrial function and neuroprotection. This activation occurs independently of mitochondrial depolarization, suggesting a novel mechanism for neuroprotective strategies .
- Case Studies : In Parkinson's disease models, this compound has shown promise in enhancing cellular resilience against neurodegeneration by stabilizing cellular functions and promoting neuronal survival .
Mechanistic Insights
This compound's action is mediated through several biochemical pathways:
- Apoptosis Induction : It has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2, leading to increased caspase activity in cancer cells .
- Cell Cycle Regulation : this compound influences cell cycle progression by inhibiting cyclins involved in cell division, thereby causing cell cycle arrest in cancerous cells .
Clinical Implications
While preclinical studies are promising, clinical data on this compound's efficacy in humans remain limited. However, its potential use in treating genetic disorders and certain cancers is being explored.
Mechanism of Action
Kinetin riboside exerts its effects through several molecular targets and pathways:
Cyclin D Suppression: It inhibits the transcription of cyclin D1 and cyclin D2, leading to cell cycle arrest and apoptosis in cancer cells
Oxidative Stress Mitigation: this compound mitigates oxidative stress by upregulating antioxidant enzymes and reducing reactive oxygen species levels
Apoptosis Induction: It activates caspase pathways, leading to programmed cell death in cancer cells
Comparison with Similar Compounds
Kinetin riboside is unique among cytokinins due to its specific molecular structure and biological activity. Similar compounds include:
N6-isopentenyladenosine: Another cytokinin riboside with similar growth-regulating properties.
Trans-zeatin riboside: Known for its role in plant growth and development.
Dihydrozeatin riboside: Another cytokinin with similar biological functions
This compound stands out for its potent anti-cancer properties and its ability to induce apoptosis selectively in cancer cells, making it a promising candidate for therapeutic applications .
Biological Activity
Kinetin riboside (N6-furfuryladenosine) is a synthetic cytokinin and nucleoside derivative with significant biological activity, particularly in cancer research and neuroprotection. This article explores its mechanisms of action, cytotoxic effects, and therapeutic potential, supported by relevant data tables and case studies.
This compound exhibits its biological effects primarily through modulation of cell cycle regulators and apoptosis pathways. Key findings include:
- Inhibition of Cyclins : this compound has been shown to suppress the expression of cyclins D1 and D2 in human myeloma cells, leading to cell-cycle arrest and apoptosis. This suppression occurs through the upregulation of transcription repressor isoforms of cAMP-response element modulator (CREM) and inhibition of CCND2 trans-activation by oncogenes .
- Apoptosis Induction : The compound preferentially induces apoptosis in cancer cells by activating the cytochrome c/caspase pathway. Studies indicate that treatment with this compound leads to significant cleavage of caspase-9 and increased annexin V binding, indicating early apoptotic events .
Cytotoxicity Studies
This compound's cytotoxic effects have been assessed across various cell lines, revealing both beneficial and detrimental outcomes depending on the concentration used.
Table 1: Cytotoxic Effects of this compound on Different Cell Lines
Case Studies
- Multiple Myeloma : In a study involving human myeloma cell lines, this compound was found to significantly reduce cyclin D protein levels, leading to a decrease in cell proliferation. The treatment resulted in a marked increase in G0/G1 phase cells, indicating effective cell cycle arrest .
- Neuroprotection : this compound has shown protective effects in models of Huntington's disease. Administration at concentrations ranging from 1 to 10 µM improved cell viability without significant toxicity, suggesting a potential therapeutic role in neurodegenerative disorders .
- Genotoxicity Assessment : While lower concentrations exhibited protective effects, higher doses (≥500 nM) were associated with cytotoxicity and genotoxicity across various cell types. This highlights the importance of dosage in determining the therapeutic versus toxic effects of this compound .
Q & A
Q. What experimental methodologies are recommended to assess Kinetin Riboside's pro-apoptotic effects in cancer cells?
Basic Research Focus:
To evaluate apoptosis, use annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry or image cytometry. This dual staining distinguishes early apoptotic (annexin V+/PI−) and late apoptotic/necrotic (annexin V+/PI+) cells. For example, SW480 and HCT116 colorectal cancer cells treated with this compound showed dose-dependent increases in annexin V+ populations, validated via the ApoScanTM kit and Cellometer Vision . Complement this with caspase-3 activation assays (e.g., fluorometric substrates) and mitochondrial membrane potential measurements using JC-1 dye .
Advanced Research Considerations:
For mechanistic depth, combine apoptosis assays with Western blotting to track Bcl-2 family proteins (e.g., Bcl-2 downregulation, Bax/Bad upregulation) and cytochrome c release. In prostate cancer models, this compound reduced Bcl-2 and increased Bax, correlating with apoptosis induction . Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., β-catenin degradation) .
Q. How can researchers reconcile contradictory IC50 values of this compound across different cancer cell lines?
Basic Research Focus:
Contradictions in IC50 values (e.g., 2.5 μM in HCT-15 colon cancer vs. <5 μM in myeloma cells) may arise from cell-specific genetic backgrounds or assay conditions. Standardize protocols by:
- Using identical cell viability assays (e.g., CellTiter-Glo for ATP quantification).
- Validating results across ≥3 biological replicates.
- Reporting normalization methods (e.g., Wnt3a-conditioned medium effects in HEK293-FL reporter cells) .
Advanced Research Considerations:
Investigate differential expression of molecular targets (e.g., cyclin D1/D2 in myeloma vs. β-catenin in colorectal cancer). RNA-seq or proteomic profiling can identify cell-line-specific resistance mechanisms. For example, this compound’s suppression of CCND1/CCND2 transcription in myeloma depends on CREM upregulation, whereas β-catenin degradation in colorectal cancer is GSK-3β-independent .
Q. What in vivo models are suitable for studying this compound's antitumor efficacy, and what dosing regimens are reported?
Basic Research Focus:
Use xenograft models with human cancer cell lines (e.g., melanoma B16F-10 or myeloma H929). Administer this compound intraperitoneally (40 mg/kg) or intravenously (25 mg/kg) daily. Tumor volume reduction and survival rates should be monitored, with histopathology to confirm apoptosis .
Advanced Research Considerations:
Compare syngeneic vs. immunodeficient models to evaluate immune-modulatory effects. For pharmacokinetics, measure plasma half-life and tissue distribution via LC-MS. Note that efficacy in myeloma xenografts was observed without toxicity to normal tissues, suggesting a therapeutic window .
Q. How does this compound modulate the Wnt/β-catenin pathway, and what experimental designs can validate its mechanism?
Basic Research Focus:
Use HEK293-FL reporter cells stably transfected with β-catenin/Tcf-dependent luciferase (TOPFlash) to quantify pathway inhibition. Treat cells with Wnt3a-conditioned medium and this compound, then measure luciferase activity normalized to cell viability. Dose-dependent suppression of β-catenin-driven transcription was observed without cytotoxicity .
Advanced Research Considerations:
Elucidate proteasomal degradation mechanisms via cycloheximide chase assays and MG-132 (proteasome inhibitor) co-treatment. In colorectal cancer cells, this compound reduced β-catenin protein levels independently of GSK-3β, confirmed by Western blotting after BIO (GSK-3β inhibitor) treatment . Combine with RNA-seq to assess β-catenin target genes (e.g., c-Myc, cyclin D1) .
Q. What strategies mitigate off-target effects when studying this compound's impact on non-malignant cells?
Basic Research Focus:
Include non-malignant control cells (e.g., CCD-18Co colon fibroblasts) in viability assays. This compound showed minimal toxicity in CCD-18Co at concentrations effective against SW480/HCT116 . Use selective markers (e.g., E-cadherin for epithelial integrity) to assess specificity .
Advanced Research Considerations:
Leverage single-cell RNA-seq to identify subpopulations sensitive to this compound. In prostate cancer, differential effects on AR/p-Akt signaling in malignant (LNCaP) vs. non-malignant (RWPE-1) cells were linked to EMT inhibition . Validate using 3D co-culture models mimicking tumor microenvironments.
Q. How can researchers address variability in this compound's efficacy across epithelial-mesenchymal transition (EMT) models?
Advanced Research Focus:
EMT inhibition varies with cell lineage and androgen sensitivity. In prostate cancer, this compound upregulated E-cadherin and reduced vimentin/Snail in a cell context-dependent manner. Design experiments using EMT-inducing cytokines (e.g., TGF-β) and quantify migration via transwell assays . Combine with phospho-proteomics to map Akt/mTOR pathway modulation .
Q. What are the best practices for reporting this compound's physicochemical properties in manuscripts?
Basic Research Focus:
Include purity (HPLC-validated), solubility (e.g., DMSO/ethanol compatibility), and storage conditions (hygroscopic; store at 2–8°C). Reference CAS 4338-47-0 and molecular formula (C15H17N5O5) .
Advanced Research Focus:
For in vivo studies, report vehicle composition (e.g., saline with <0.1% DMSO) and sterilization methods. Disclose batch-to-batch variability if commercial sources differ .
Properties
IUPAC Name |
2-[6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5/c21-5-9-11(22)12(23)15(25-9)20-7-19-10-13(17-6-18-14(10)20)16-4-8-2-1-3-24-8/h1-3,6-7,9,11-12,15,21-23H,4-5H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGLGYNQQSIUGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4338-47-0 | |
Record name | Kinetin riboside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.